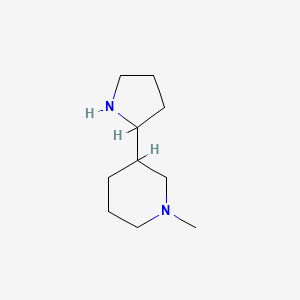![molecular formula C18H17NO3S B3005013 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2319640-97-4](/img/structure/B3005013.png)
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds based on the benzo[b]thiophene moiety. This family of compounds has been the subject of various studies due to their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial properties . The compound is likely to have been synthesized as part of efforts to explore the biological activities of substituted thiophene derivatives.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves initial reactions with various organic reagents. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which may share a similar synthetic pathway to the compound of interest . The synthesis process is carefully designed to introduce specific functional groups that may confer desired biological activities. The structures of these compounds are usually confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a crucial component for their biological activity. Substitutions on the thiophene core, particularly at the 3-, 4-, and 5-positions, have been found to significantly affect the activity of these compounds . The presence of a benzofuran moiety in the compound of interest suggests a complex molecular architecture that may influence its binding to biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a carboxamide group can lead to the formation of carboxamidines, which have been shown to selectively inhibit urokinase-type plasminogen activator . The reactivity of the compound may also be influenced by the presence of the hydroxy group and the benzofuran moiety, which could participate in additional chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and stability. The pharmacological activities of these compounds are often assessed in relation to their acute toxicity, determined by LD50 values . The specific properties of "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide" would need to be determined experimentally, but it is likely that they would be consistent with the properties observed in structurally related compounds.
Relevant Case Studies
The research on thiophene derivatives has led to the identification of compounds with significant antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, some derivatives have shown antimicrobial activity and the ability to act as allosteric enhancers at the adenosine A1 receptor . These findings underscore the therapeutic potential of thiophene derivatives and justify further investigation into their pharmacological profiles. The compound of interest may have similar activities, making it a candidate for case studies in these areas.
Propriétés
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-17(16-10-12-4-1-2-6-15(12)23-16)19-11-18(21)8-3-5-14-13(18)7-9-22-14/h1-2,4,6-7,9-10,21H,3,5,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGSCXRLRYJXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)
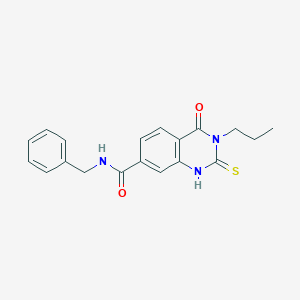
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

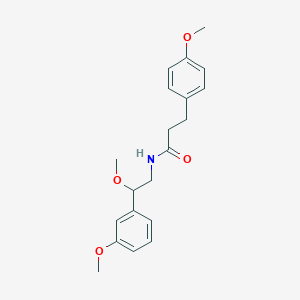
![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)
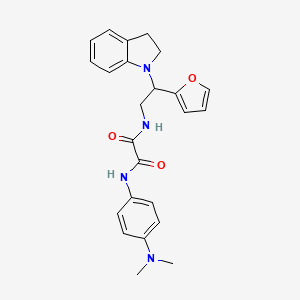
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
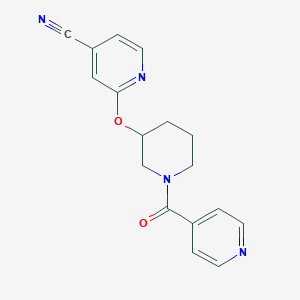
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
